Methyl 3-fluoro-4-methoxy-2-(methylthio)benzoate
CAS No.:
VCID: VC18780494
Molecular Formula: C10H11FO3S
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.

Description |
Methyl 3-fluoro-4-methoxy-2-(methylthio)benzoate is an organic compound belonging to the class of benzoates, which are esters derived from benzoic acid. This compound is characterized by its unique structural properties, including a fluoro group, a methoxy group, and a methylthio group attached to a benzene ring. These functional groups contribute to its chemical reactivity and potential biological activity, making it a compound of interest in various scientific fields, including organic synthesis and medicinal chemistry. Synthesis and PreparationThe synthesis of methyl 3-fluoro-4-methoxy-2-(methylthio)benzoate typically involves the esterification of 3-fluoro-4-methoxy-2-(methylthio)benzoic acid with methanol under acidic conditions. This reaction is usually catalyzed by sulfuric acid and conducted under reflux to ensure complete conversion of the acid to the ester form. Applications and Research FindingsMethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate is primarily used as an intermediate in organic synthesis due to its unique functional groups. Its potential applications include medicinal chemistry, where its interactions with biological targets could lead to the development of new therapeutic agents. The compound's fluoro, methoxy, and methylthio groups contribute to its chemical reactivity and potential biological activity, making it a valuable compound for research in various scientific fields. Comparison with Similar CompoundsSimilar compounds, such as ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate, share similar functional groups but differ in their ester moiety (ethyl instead of methyl). These differences can affect their solubility, stability, and biological activity. For instance, ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate has a similar molecular weight but may exhibit different reactivity profiles due to its ethyl group. Comparison Table
|
|||||||||
---|---|---|---|---|---|---|---|---|---|---|
Product Name | Methyl 3-fluoro-4-methoxy-2-(methylthio)benzoate | |||||||||
Molecular Formula | C10H11FO3S | |||||||||
Molecular Weight | 230.26 g/mol | |||||||||
IUPAC Name | methyl 3-fluoro-4-methoxy-2-methylsulfanylbenzoate | |||||||||
Standard InChI | InChI=1S/C10H11FO3S/c1-13-7-5-4-6(10(12)14-2)9(15-3)8(7)11/h4-5H,1-3H3 | |||||||||
Standard InChIKey | FZMSVGKCJLJDAQ-UHFFFAOYSA-N | |||||||||
Canonical SMILES | COC1=C(C(=C(C=C1)C(=O)OC)SC)F | |||||||||
PubChem Compound | 163198181 | |||||||||
Last Modified | Aug 11 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume